Product packaging for Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-(Cat. No.:CAS No. 94405-06-8)

Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-

Cat. No.: B15211030
CAS No.: 94405-06-8
M. Wt: 148.16 g/mol
InChI Key: RDYWXDGLHVIVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Heterocyclic Compounds in Modern Chemical and Biological Research

Heterocyclic compounds are ubiquitous in nature and are fundamental to the structure of many biologically significant molecules such as DNA, hemoglobin, and chlorophyll. ijnrd.orgjmchemsci.com Their unique structural properties allow them to interact with a wide array of biological targets, leading to a diverse range of physiological and pharmacological activities. ijnrd.org Consequently, over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.gov

The versatility of heterocyclic compounds in drug discovery is attributed to their ability to modulate key physicochemical properties of a molecule, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications can optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate, thereby enhancing its therapeutic potential. nih.gov The continuous development of novel synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, enabling the creation of increasingly complex and potent bioactive molecules. nih.gov

Notable examples of the therapeutic applications of heterocyclic compounds include their use as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ijnrd.orgrsc.org

Biological ActivityExamples of Heterocyclic Scaffolds
AnticancerPyrrole (B145914), Isoxazole (B147169), Thiazole, Coumarin nih.govnih.govbohrium.com
AntimicrobialPyrrole, Isoxazole, Pyridine, Quinoline nih.gov
Anti-inflammatoryIsoxazole, Pyrazole (B372694), Thiouracil nih.govrsc.org
NeuroprotectiveIsoxazole rsc.org

Role of Five-Membered N,O-Containing Heterocycles (Isoxazoles)

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural feature imparts unique electronic properties and reactivity to the isoxazole ring, making it an attractive scaffold in medicinal chemistry. nih.gov The isoxazole nucleus is present in a number of commercially available drugs, highlighting its therapeutic importance. nih.gov

Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including:

Anticancer rsc.orgnih.gov

Anti-inflammatory rsc.orgnih.gov

Antimicrobial rsc.orgnih.gov

Antiviral nih.gov

Analgesic nih.gov

Importance of Pyrrole Derivatives as Bioactive Scaffolds

The pyrrole ring, a five-membered heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov It is a fundamental structural motif found in numerous natural products with significant biological activities, such as heme, chlorophyll, and vitamin B12. raijmr.com Synthetic pyrrole derivatives have also emerged as a rich source of new drug candidates with diverse therapeutic applications. nih.gov

The pharmacological significance of the pyrrole scaffold is underscored by the number of pyrrole-based drugs that have reached the market. nih.gov These compounds have been shown to exhibit a wide range of biological effects, including anticancer, antimicrobial, and antiviral activities. nih.gov The versatility of the pyrrole ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and selectivity of these compounds. bohrium.com

Structural Characteristics of Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- as a Hybrid System

Definition and Nomenclature of the Specific Chemical Compound

"Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-" is a chemical compound that features an isoxazole ring linked to a pyrrole ring. The nomenclature indicates that a methyl group is attached to the 3-position of the isoxazole ring, and the 5-position of the isoxazole ring is connected to the 2-position of a 1H-pyrrole ring.

ComponentPositionSubstituent/Linkage
Isoxazole3Methyl group
Isoxazole5Bond to Pyrrole ring
Pyrrole2Bond to Isoxazole ring

Rationale for Academic Investigation of Isoxazole-Pyrrole Conjugates

The academic interest in isoxazole-pyrrole conjugates stems from the principle of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule. This strategy aims to create new chemical entities with potentially enhanced or novel biological activities. By linking the isoxazole and pyrrole rings, researchers can explore the synergistic effects of these two important heterocyclic systems.

The investigation of such hybrid systems is driven by the desire to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The combination of the isoxazole and pyrrole scaffolds offers the potential to create molecules that can interact with multiple biological targets or exhibit a unique pharmacological profile that is distinct from the individual components. The synthesis and biological evaluation of compounds like "Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-" contribute to a deeper understanding of the structure-activity relationships of these hybrid molecules and may lead to the discovery of new drug candidates. raijmr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B15211030 Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- CAS No. 94405-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94405-06-8

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-5-(1H-pyrrol-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H8N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h2-5,9H,1H3

InChI Key

RDYWXDGLHVIVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CN2

Origin of Product

United States

Advanced Synthetic Methodologies for Isoxazole Pyrrole Conjugates

Established Approaches for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a well-documented process in organic chemistry, with two primary pathways dominating the synthetic landscape: the 1,3-dipolar cycloaddition of nitrile oxides with appropriate dipolarophiles and the cyclocondensation of hydroxylamine derivatives with 1,3-dicarbonyl compounds or their equivalents. researchgate.netcore.ac.uk These methods provide the foundational strategies for accessing a wide variety of substituted isoxazoles.

The 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. researchgate.netnih.gov This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne, to form the isoxazoline or isoxazole ring, respectively. researchgate.net

The reaction between nitrile oxides and alkynes is a standard and highly efficient route for the synthesis of isoxazoles. researchgate.netnih.gov Nitrile oxides are unstable intermediates and are typically generated in situ to prevent dimerization. chemtube3d.com Common methods for their generation include the dehydrohalogenation of hydroxamoyl chlorides (also referred to as hydroxyimidoyl chlorides) with a base or the oxidation of aldoximes using oxidizing agents like N-chlorosuccinimide (NCS) or hypervalent iodine reagents. core.ac.uknih.govnih.govrsc.org

Once generated, the nitrile oxide rapidly undergoes a cycloaddition reaction with an alkyne substrate to yield the isoxazole ring. rsc.org This methodology is particularly effective for terminal alkynes, often proceeding with high regioselectivity to form 3,5-disubstituted isoxazoles. nih.govrsc.org The reaction can be performed under various conditions, including solvent-free mechanochemical approaches, which are recognized as environmentally friendly techniques. nih.gov The use of catalysts, such as copper(I), can facilitate the reaction at room temperature and improve yields, although this is generally limited to terminal alkynes. beilstein-journals.orgnih.gov

Table 1: Examples of Nitrile Oxide Cycloaddition with Alkynes
Nitrile Oxide PrecursorAlkyne SubstrateKey Reagents/ConditionsProduct TypeReference
Hydroxidoyl chloridesTerminal alkynesCu/Al2O3, ball-milling (solvent-free)3,5-disubstituted isoxazoles nih.gov
AldoximesTerminal alkynesHypervalent iodine3,5-disubstituted isoxazoles rsc.org
Aldehydes/Hydroxylamine (forming oxime in situ)Terminal alkynesN-chlorosuccinimide (NCS)3,5-disubstituted isoxazoles core.ac.uk
Resin-bound Carboxylic Acids (converted to hydroxamoyl chlorides)Resin-bound alkynesSolid-phase synthesisDisubstituted isoxazoles nih.gov

The regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes is a critical aspect of isoxazole synthesis. The outcome, determining which of the two possible regioisomers is formed, is governed by a combination of steric and electronic factors. mdpi.comnih.gov Under thermal conditions, the reaction of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne (R'-C≡C-H) typically yields the 3,5-disubstituted isoxazole as the major product. mdpi.com

Frontier Molecular Orbital (FMO) theory is often used to explain the observed regioselectivity. mdpi.com The reaction is generally controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many alkenes and alkynes, the dominant interaction is between the LUMO of the dipole (nitrile oxide) and the HOMO of the dipolarophile (alkyne). mdpi.com The relative sizes of the atomic orbital coefficients on the reacting atoms dictate the preferred orientation for bond formation, leading to the observed product. mdpi.com

While thermal reactions often provide high regioselectivity, catalyst systems have been developed to further control the reaction outcome. maynoothuniversity.ie For instance, copper(I) catalysis is known to promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes with excellent regioselectivity. beilstein-journals.org Density functional theory (DFT) studies have shown that both electronic and steric effects, as well as the distortion energies required to reach the transition state, play significant roles in determining the regiochemical outcome. nih.gov In specific cases, such as intramolecular cycloadditions where the reacting moieties are held in a fixed orientation, it is possible to synthesize less common substitution patterns, like 3,4-disubstituted isoxazoles. mdpi.com

An alternative classical approach to isoxazole synthesis involves the condensation of a nitrogen-oxygen component with a three-carbon component. researchgate.net This method is particularly useful for preparing isoxazoles with different substitution patterns than those typically obtained from cycloaddition reactions.

The reaction of hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) with 1,3-dicarbonyl compounds is a fundamental and straightforward method for synthesizing isoxazoles. core.ac.ukyoutube.comresearchgate.net The process begins with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl precursor, forming a monoxime intermediate. youtube.comnih.gov This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic isoxazole ring. youtube.comresearchgate.net

This reaction pathway allows for the synthesis of a wide range of substituted isoxazoles, with the final substitution pattern on the ring being determined by the structure of the starting 1,3-dicarbonyl compound. nih.gov The reaction can also be performed with related 1,3-electrophilic variants such as α,β-unsaturated ketones, enamino ketones, and ynones. core.ac.uk

Table 2: Condensation Reactions for Isoxazole Synthesis
Nitrogen Source1,3-Dicarbonyl PrecursorKey StepsProductReference
Hydroxylamine1,3-Diketone1. Imine formation (monoxime) 2. Intramolecular cyclization 3. DehydrationSubstituted Isoxazole youtube.comresearchgate.net
Hydroxylamine Hydrochlorideβ-keto sulfonesCondensation and cyclizationSubstituted Isoxazole researchgate.net
N-protected HydroxylaminesPropargylic alcoholsTSA-catalyzed reaction followed by TBAF-mediated cyclization3,5-disubstituted isoxazoles nih.gov
Hydroxylamineβ-diketone in ionic liquidCondensation in [BMIM]X3,5-disubstituted isoxazoles nih.gov

To enhance synthetic efficiency, multi-component reactions (MCRs) that combine three or more starting materials in a single pot to form the isoxazole ring have been developed. researchgate.netscielo.br These strategies are highly valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.brmdpi.com

One such approach involves a consecutive three-component alkynylation-cyclocondensation sequence. For example, an aroyl chloride can react with a terminal alkyne, followed by the addition of hydroxylamine hydrochloride, to generate 3,5-disubstituted isoxazoles. researchgate.net Another well-known MCR for producing isoxazole derivatives, specifically 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, involves the reaction between a β-ketoester (like ethyl acetoacetate), hydroxylamine, and an aromatic aldehyde. mdpi.com These one-pot procedures often proceed through the in situ formation of a 1,3-dicarbonyl equivalent or an α,β-unsaturated ketone, which then undergoes cyclocondensation with hydroxylamine. researchgate.netmdpi.com Such methods provide a convergent and efficient route to complex isoxazole structures from simple and readily available starting materials. researchgate.netmdpi.com

Condensation-Based Isoxazole Formation

Strategies for Integrating the Pyrrole (B145914) Moiety into Isoxazole Scaffolds

The integration of a pyrrole moiety onto an isoxazole scaffold can be achieved through various synthetic routes. These strategies are pivotal for accessing a diverse range of isoxazole-pyrrole conjugates for biological screening and materials science applications. researchgate.netrsc.org

One major approach involves the modification of a pre-synthesized isoxazole ring to introduce a pyrrole substituent. This can be accomplished through modern cross-coupling techniques or classical nucleophilic substitution reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, has been successfully applied to connect heterocyclic systems. mdpi.com In the context of synthesizing isoxazole-pyrrole conjugates, this methodology would typically involve the reaction of a halogenated isoxazole derivative (e.g., a bromo- or iodo-isoxazole) with a pyrrole-boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comacs.org

For instance, 5-bromo-3-methylisoxazole could be coupled with N-Boc-2-pyrroleboronic acid using a catalyst like Pd(dppf)Cl2 and a base such as potassium carbonate in a suitable solvent like dimethoxyethane. mdpi.com This approach offers a direct and versatile route to 3-methyl-5-(1H-pyrrol-2-yl)isoxazole and its derivatives, benefiting from the commercial availability of a wide range of boronic acids and the generally high functional group tolerance of the reaction. mdpi.com Nickel-catalyzed cross-coupling reactions have also been established for the C-N coupling of organoboronic acids and isoxazoles, further expanding the toolkit for creating these conjugates. rsc.org

Table 1: Example of Suzuki-Miyaura Coupling for Isoxazole-Pyrrole Conjugate Synthesis

Isoxazole Substrate Pyrrole Reagent Catalyst Base Product
5-Bromo-3-methylisoxazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl2 K2CO3 N-Boc-3-methyl-5-(1H-pyrrol-2-yl)isoxazole

Nucleophilic substitution provides a more traditional yet effective method for attaching a pyrrole ring to an isoxazole core. clockss.orgquimicaorganica.org This strategy typically involves the reaction of a pyrrole nucleophile with an isoxazole bearing a suitable leaving group at the desired position. For example, the nitrogen atom of pyrrole can act as a nucleophile and displace a leaving group, such as a halogen, from the 5-position of a 3-methylisoxazole ring. pharmaguideline.comwikipedia.org

A specific example involves the reaction of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in the presence of a base like triethylamine. This reaction proceeds via nucleophilic displacement of the chlorine atom, followed by intramolecular cyclization to form a pyrrolo[3,2-d]isoxazole system. clockss.org While not a direct attachment of a simple pyrrole ring, this illustrates the principle of using pyrrole-like precursors in nucleophilic substitution reactions to build more complex fused systems. The success of this reaction is often dependent on the activation of the isoxazole ring and the nucleophilicity of the pyrrole species. quimicaorganica.org

An alternative to functionalizing a pre-formed isoxazole is to construct the pyrrole ring directly onto a molecule that already contains the isoxazole moiety. This can be achieved through elegant domino reactions or by inducing a ring transformation of the isoxazole itself.

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to complex molecules by forming multiple bonds in a single synthetic operation. urfu.runih.govnih.gov In the synthesis of isoxazole-pyrrole conjugates, a domino reaction might involve an isoxazole-containing starting material that undergoes a series of intramolecular or intermolecular reactions to form the pyrrole ring. semanticscholar.org

For instance, a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole (B372694)/isoxazole, and indoles has been reported for the synthesis of pyrazole/isoxazole-fused naphthyridine derivatives. nih.gov While this example leads to a more complex fused system, the underlying principle of using a domino sequence to construct a new heterocyclic ring (in this case, two pyridine rings) starting from an isoxazole derivative is highly relevant. nih.gov Another approach involves the reaction of 2-imidazolines with terminal alkynes, which, through a domino sequence of aza-Claisen rearrangement, nucleophilic addition, and oxidation, can lead to the formation of polysubstituted pyrroles. urfu.ru

The transformation of an isoxazole ring into a pyrrole ring is a fascinating and powerful synthetic strategy. rsc.orgresearchgate.net These rearrangements often proceed through the cleavage of the weak N-O bond in the isoxazole ring, followed by cyclization to form the more stable pyrrole ring. researchgate.netnih.gov

One such method involves a microwave-assisted, Fe(III)-catalyzed ring-opening annulation of isoxazoles. acs.orgacs.orgacs.org In this process, the isoxazole is proposed to cleave into a nitrene intermediate, which then reacts with another component, such as an enaminoketone, to form the pyrrole ring. acs.orgacs.org This method has been used to synthesize 1,4-diacyl pyrroles with a variety of substituents. acs.org Another example is the reductive ring-opening of isoxazoles mediated by molybdenum hexacarbonyl, which can lead to the formation of aminopyrrole derivatives in a domino fashion.

Table 2: Comparison of Synthetic Strategies

Strategy Description Advantages Disadvantages
Cross-Coupling Reaction of a halogenated isoxazole with a pyrrole-boronic acid. High functional group tolerance, wide availability of reagents. Requires pre-functionalized substrates, potential for catalyst contamination.
Nucleophilic Substitution Reaction of a pyrrole nucleophile with an isoxazole bearing a leaving group. Often uses simpler reagents and conditions. Can be limited by the reactivity of the substrates.
Domino Reactions Multi-step reaction sequence in a single pot to form the pyrrole ring. High efficiency, atom economy, reduced waste. Can be complex to optimize, may lead to side products.
Ring Transformation Conversion of the isoxazole ring itself into a pyrrole ring. Novel and elegant approach, can lead to unique substitution patterns. May require specific catalysts or reaction conditions, substrate scope can be limited.

Pyrrole Ring Annulation or Transformation within Isoxazole-Containing Precursors

Green Chemistry Principles Applied to Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex heterocyclic compounds like isoxazole-pyrrole conjugates. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the development of solvent-free reaction conditions, the use of organocatalysts and biorenewable media, and the application of energy-efficient methods like microwave irradiation. Such approaches not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and simplified purification processes.

Development of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry, as it eliminates the need for volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally harmful. This approach reduces waste, lowers costs, and can sometimes enhance reaction rates and selectivity.

One notable solvent-free method involves the thermal fusion of reactants. For instance, the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate can be conducted at 180-185 °C to yield isoxazolo[5,4-b]pyridine derivatives. clockss.org This high-temperature, solventless approach demonstrates the feasibility of forming complex heterocyclic systems without a reaction medium. clockss.org

The use of solid catalysts under solvent-free conditions is another effective strategy. Nano-titania (TiO₂) has been employed as a recyclable, heterogeneous catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles from 3,5-dimethyl-4-nitroisoxazole and various aldehydes. ias.ac.in This method proceeds cleanly under neat conditions, with the catalyst being easily recovered and reused multiple times without a significant loss of activity. ias.ac.in Similarly, zirconium chloride has been used as a catalyst for the ultrasound-assisted, solvent-free synthesis of substituted pyrroles via a modified Paal-Knorr method, offering good to excellent yields in short reaction times. researchgate.net

Mechanical activation, such as grinding, also provides a solvent-free route for isoxazole synthesis. A one-pot, base-catalyzed tandem grinding process has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole and aromatic aldehydes, showcasing a mechanochemical alternative to traditional solvent-based methods. researchgate.net

MethodologyReactantsCatalyst/ConditionsProduct TypeKey AdvantagesReference
Thermal Fusion3-Methylisoxazol-5-amine, Ethyl 2-cyano-3-ethoxyacrylate180-185 °C, neatIsoxazolo[5,4-b]pyridinesEliminates solvent, simple procedure clockss.org
Heterogeneous Catalysis3,5-Dimethyl-4-nitroisoxazole, Aromatic aldehydesNano-TiO₂, neat, heating3-Methyl-4-nitro-5-styrylisoxazolesSolvent-free, reusable catalyst, high yields ias.ac.in
Ultrasound-Assisted CatalysisAcetonylacetone, AminesZirconium chloride, neat, ultrasoundSubstituted pyrrolesSolvent-free, rapid, high yields researchgate.net
Mechanochemistry3,5-Dimethyl-4-nitroisoxazole, Aromatic aldehydesGrinding, base catalyst3,4,5-Trisubstituted isoxazolesSolvent-free, energy-efficient researchgate.net
Table 1. Overview of Solvent-Free Synthetic Methodologies.

Utilization of Organocatalysts and Biorenewable Media

The replacement of traditional metal catalysts and petroleum-derived solvents with organocatalysts and biorenewable media is a cornerstone of green synthetic chemistry. Organocatalysts are typically less toxic and more stable than their metal-based counterparts, while biorenewable solvents, derived from biomass, offer a sustainable alternative to VOCs.

Biorenewable Media: Deep Eutectic Solvents (DESs) have emerged as highly effective and environmentally benign reaction media. connectjournals.comsemanticscholar.org A DES composed of choline chloride and glycerol, both biorenewable, has been successfully used in the synthesis of isoxazole derivatives. connectjournals.com This medium acts as both the solvent and catalyst, promoting the reaction while avoiding the use of volatile and toxic chemicals. connectjournals.com Another DES, choline chloride:urea, has been shown to be an efficient medium for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. semanticscholar.org The reusability of these solvents for multiple reaction cycles further enhances their green credentials. semanticscholar.org Lactic acid, another bio-based solvent, has proven effective for the ultrasound-assisted synthesis of pyrrole derivatives, offering high yields and overcoming challenges of scalability. nih.gov

Organocatalysts: The use of small organic molecules as catalysts has gained significant traction. Vitamin B₁, a readily available and non-toxic organocatalyst, has been used to catalyze the cyclocondensation reaction for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones in water, a green solvent. mdpi.com This method is metal-free and acid/base-free, with the catalyst demonstrating excellent reusability. mdpi.com In the realm of asymmetric synthesis, squaramide has been employed as an organocatalyst in the [3+2] cycloaddition of isoxazole-containing precursors to generate complex 3,2′-pyrrolidinyl dispirooxindoles with high diastereoselectivity and enantioselectivity. rsc.org Furthermore, simple organic acids like 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O) have been used to catalyze the one-pot multicomponent synthesis of polysubstituted pyrroles at room temperature. nih.gov

Green Medium/CatalystReaction TypeProduct TypeKey FeaturesReference
Choline chloride:glycerol (DES)CyclizationIsoxazole derivativesBiorenewable, recyclable, catalyst-free connectjournals.com
Choline chloride:urea (DES)One-pot, three-step synthesis3,5-Disubstituted isoxazolesBiorenewable, reusable, efficient semanticscholar.org
Lactic AcidUltrasound-assisted Knorr condensationPyrrole derivativesBio-based, scalable, high yields nih.gov
Vitamin B₁Cyclocondensation3-Methyl-4-(arylmethylene)isoxazol-5(4H)-onesOrganocatalyst, aqueous medium, reusable mdpi.com
SquaramideAsymmetric [3+2] cycloadditionIsoxazole-pyrrolidinyl dispirooxindolesHigh stereoselectivity, metal-free rsc.org
Table 2. Examples of Organocatalysts and Biorenewable Media in Synthesis.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.org This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthesis of isoxazole-pyrrole systems has benefited significantly from this technology. For example, a microwave-assisted, Fe(III)-catalyzed ring-opening annulation of isoxazoles provides a rapid and selective route to functionalized pyrroles. acs.orgacs.org This method reduces reaction times from hours under conventional heating to mere minutes, highlighting the efficiency of microwave irradiation. acs.org Similarly, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles saw reaction times plummet from several days to just 30 minutes with the application of microwave heating, while also minimizing the formation of unwanted byproducts. organic-chemistry.org

The synthesis of precursors for isoxazole-pyrrole conjugates has also been accelerated. The condensation reaction to form Schiff bases from 3-amino-5-methyl isoxazole, which traditionally requires several hours of refluxing, can be completed in as little as 30 seconds under microwave irradiation, with significantly higher yields (90-95%) compared to conventional methods (70-81%). Likewise, the synthesis of isoxazolyl triazinan-2-ones from 3-amino-5-methylisoxazole derivatives is achieved in excellent yields within 4-5 minutes using microwaves, a substantial improvement over conventional protocols that are slower and less efficient. researchgate.net

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Fe(III)-catalyzed synthesis of pyrroles from isoxazoles8-10 hours8-20 minutesSignificant rate acceleration acs.orgacs.org
One-pot synthesis of 3,4,5-substituted isoxazolesSeveral days30 minutesIncreased yield and purity organic-chemistry.org
Schiff base synthesis from 3-amino-5-methyl isoxazole>3 hours30 secondsFrom 70-81% to 90-95%
Synthesis of Isoxazolyl triazinan-2-onesLong reaction times4-5 minutesExcellent yields, cleaner reaction researchgate.net
Table 3. Comparison of Conventional vs. Microwave-Assisted Synthesis.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole, distinct signals would be expected for each unique proton environment. The methyl group protons (–CH₃) at the C-3 position of the isoxazole (B147169) ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

The protons of the pyrrole (B145914) ring are expected to appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). Specifically, the proton at C-5' of the pyrrole ring would likely be the most downfield of the pyrrole protons due to its proximity to the isoxazole ring. The protons at C-3' and C-4' would also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The isoxazole ring itself has a single proton at the C-4 position, which would present as a singlet, anticipated in the δ 6.0-6.5 ppm range. The N-H proton of the pyrrole ring would appear as a broad singlet, typically in the downfield region (δ 8.0-9.0 ppm), and its chemical shift can be highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The methyl carbon (–CH₃) would produce a signal at the most upfield position (typically δ 10-15 ppm). The carbons of the isoxazole and pyrrole rings would resonate in the downfield region (δ 100-170 ppm).

The quaternary carbons, C-3 and C-5 of the isoxazole ring, and C-2' of the pyrrole ring, would be readily identifiable. The C-3 and C-5 carbons of the isoxazole are expected to be the most downfield due to the influence of the adjacent oxygen and nitrogen atoms. The remaining carbons of the pyrrole ring (C-3', C-4', C-5') and the C-4 of the isoxazole ring would have distinct chemical shifts based on their electronic environments.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the pyrrole ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule, such as the C-4 of the isoxazole and the C-3', C-4', and C-5' of the pyrrole.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the methyl protons and the C-3 of the isoxazole ring, and between the pyrrole protons and the C-5 of the isoxazole ring, confirming the connectivity of the heterocyclic systems.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 3-methyl-5-(1H-pyrrol-2-yl)isoxazole, the IR spectrum would be expected to show a characteristic absorption band for the N-H stretch of the pyrrole ring, typically in the range of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

The spectrum would also feature characteristic peaks for C=N and C=C stretching vibrations from both the isoxazole and pyrrole rings in the 1400-1650 cm⁻¹ region. The C-O stretching of the isoxazole ring would also be present, typically in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer structural clues. Common fragmentation pathways could include the cleavage of the bond between the two heterocyclic rings, or the fragmentation of the isoxazole ring itself, which is known to undergo characteristic cleavage patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of chromophores present in the molecule.

The UV-Vis spectrum of Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- is expected to be dominated by π → π* transitions due to the presence of the two aromatic heterocyclic rings, isoxazole and pyrrole. Both rings contain delocalized π-electron systems. Studies on pyrrole have shown absorption bands in the range of 250-287 nm, which are attributed to π-π* transitions. researchgate.net Separately, isoxazole has been reported to exhibit a π-π* excitation at approximately 6.3 eV (around 197 nm). researchgate.net

When these two rings are conjugated as in the target molecule, a bathochromic (red) shift to longer wavelengths is anticipated compared to the individual parent heterocycles. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. libretexts.orglibretexts.org These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (ε) compared to π → π* transitions. libretexts.orglibretexts.org The solvent used for the analysis can also influence the position of λmax due to solvatochromic effects. wikipedia.org

Table 2: Expected Electronic Transitions for Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-

Transition Type Involved Orbitals Expected Wavelength Region Molar Absorptivity (ε)
π → π* π (HOMO) → π* (LUMO) 250 - 350 nm High ( > 10,000 L mol⁻¹ cm⁻¹)
n → π* n (O, N lone pairs) → π* (LUMO) > 300 nm Low ( < 1,000 L mol⁻¹ cm⁻¹)

Note: The values in this table are estimations based on the known spectroscopic properties of pyrrole and isoxazole moieties and general principles of UV-Vis spectroscopy. researchgate.netresearchgate.netlibretexts.orglibretexts.org The actual experimental values may vary.

Theoretical and Computational Chemistry Studies of Isoxazole, 3 Methyl 5 1h Pyrrol 2 Yl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. chemrevlett.com These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, providing a detailed picture of its geometry and reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. uj.ac.zanih.gov It is employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. nih.govresearchgate.net DFT calculations also yield crucial electronic properties such as the distribution of electron density, dipole moment, and atomic charges, which are vital for understanding a molecule's polarity and intermolecular interactions. chemrevlett.comresearchgate.net

For heterocyclic systems like Isoxazole (B147169), 3-methyl-5-(1H-pyrrol-2-yl)-, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to perform these calculations. uj.ac.zaresearchgate.netmdpi.com The optimized geometry provides insights into the planarity and spatial arrangement of the isoxazole and pyrrole (B145914) rings. Electronic properties derived from these calculations help in understanding the molecule's reactivity and interaction with its environment. researchgate.netnih.gov

Parameter Bond/Angle Typical Value
Bond Length (Å) C-C (in pyrrole) 1.38 - 1.42
C-N (in pyrrole) 1.37 - 1.38
C=N (in isoxazole) ~1.30
C-O (in isoxazole) ~1.36
N-O (in isoxazole) ~1.42
Bond Angle (°) C-N-C (in pyrrole) ~109
C-C-N (in pyrrole) ~108
C-N-O (in isoxazole) ~110

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov This analysis helps to explain the charge transfer interactions occurring within the molecule. irjweb.com The HOMO-LUMO gap is a key descriptor used in theoretical studies to evaluate the bioactivity of molecules. irjweb.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Related Oxadiazole Compound (Note: Data from a structurally similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, is used for illustration.)

Parameter Energy (eV)
HOMO Energy -6.5743
LUMO Energy -2.0928
Energy Gap (ΔE) 4.4815

Source: Advanced Journal of Chemistry, Section A ajchem-a.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-, binds to a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net These simulations are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.govqu.edu.sa The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The output provides a binding energy value (e.g., in kcal/mol), where a lower value generally indicates a more stable and favorable interaction. researchgate.netnih.gov

For isoxazole-containing compounds, docking studies have been used to predict their binding to various therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov For instance, in a study of quinoxaline-isoxazole-piperazine conjugates, docking simulations demonstrated strong binding interactions with the EGFR active site. nih.gov Similarly, derivatives of (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea were evaluated as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R) using molecular docking. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Development of Predictive Models for Biological Efficacy

The development of predictive models for the biological efficacy of isoxazole derivatives, a class to which Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- belongs, typically involves the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to construct models that relate the biological activities of compounds to their structural properties. nih.govnih.gov

Methodology of Model Development

The process begins with the selection of a training set of molecules with known biological activities. For isoxazole derivatives, this could include a series of analogs with varying substituents on the isoxazole and pyrrole rings. The three-dimensional structures of these molecules are then optimized and aligned based on a common scaffold.

In CoMFA , steric and electrostatic fields are calculated around the aligned molecules. These fields serve as descriptors that quantify the spatial and electronic properties of the compounds. Partial Least Squares (PLS) analysis is then used to derive a linear correlation between these field values and the biological activities. nih.gov

CoMSIA , in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing biological activity. nih.gov

Model Validation and Interpretation

The predictive power of the generated QSAR models is rigorously validated using statistical methods. Key statistical parameters include:

q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model.

r² (non-cross-validated correlation coefficient): Indicates the goodness of fit of the model.

r²pred (predicted correlation coefficient for an external test set): Assesses the model's ability to predict the activity of new, untested compounds.

Statistically significant and valid models are essential for the reliable prediction of biological efficacy. nih.gov

Application to Isoxazole Derivatives

For instance, 3D-QSAR studies on a series of isoxazole derivatives targeting the Farnesoid X receptor (FXR) have yielded robust CoMFA and CoMSIA models. nih.gov These models demonstrated strong predictive ability, with high q², r², and r²pred values, indicating their utility in predicting the agonistic activity of new isoxazole compounds. nih.govmdpi.com

The graphical output of these models, in the form of contour maps, provides valuable insights into the structure-activity relationships. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA contour map might indicate that bulky substituents in a particular region are favorable for activity (indicated by green contours), while electronegative groups in another area are detrimental (indicated by red contours). mdpi.com

In a study on isoxazole derivatives with anti-inflammatory activity, a QSAR model was developed that showed a close correlation between the observed and predicted anti-inflammatory effects. nih.govresearchgate.net This model can be used to guide the synthesis of new derivatives with potentially improved efficacy.

The following interactive table presents hypothetical data for a set of 3,5-disubstituted isoxazole derivatives, illustrating the kind of data used and generated in a QSAR study.

CompoundExperimental pIC50Predicted pIC50 (CoMFA)Predicted pIC50 (CoMSIA)
1 7.57.457.52
2 7.27.187.21
3 6.86.856.79
4 8.18.058.12
5 6.56.556.48

The subsequent table showcases the statistical validation parameters for hypothetical CoMFA and CoMSIA models developed for a series of bioactive isoxazole derivatives.

Modelr²pred
CoMFA 0.680.950.85
CoMSIA 0.720.970.88

These tables exemplify how predictive models are evaluated and utilized to forecast the biological efficacy of compounds within the isoxazole class. While direct models for Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- are not available, the established methodologies for related compounds provide a clear pathway for its future computational evaluation.

Structure Activity Relationships Sar in Isoxazole Pyrrole Systems

Influence of Substituent Variations on the Isoxazole (B147169) Ring

The isoxazole ring serves as a crucial scaffold, and its substitution pattern dictates the orientation and interaction of the molecule with its biological target. Modifications at positions C-3, C-4, and C-5 have been extensively studied to optimize activity.

The methyl group at the C-3 position of the isoxazole ring is a common feature in many biologically active derivatives. While comprehensive SAR studies directly comparing the C-3 methyl group to other alkyl or functional groups on the 3-methyl-5-(1H-pyrrol-2-yl)isoxazole core are not extensively detailed in the reviewed literature, its presence is often considered important for activity. In broader studies of isoxazole-containing compounds, the methyl isoxazole fraction has been shown to be essential for the antitubercular activity of certain molecular scaffolds. mdpi.comnih.gov This suggests that the C-3 methyl group is not merely a placeholder but likely plays a role in establishing favorable interactions, potentially through hydrophobic contacts, within the target's binding site. The antibacterial activity of some isoxazole derivatives is enhanced by the presence of nitro and chlorine groups on a C-3 phenyl ring, indicating the sensitivity of this position to substitution. ijpca.org

The substitution of a 1H-pyrrol-2-yl group at the C-5 position of the isoxazole ring is a key determinant of activity in several series of compounds. Crystallographic studies have shown that the pyrrole (B145914) moiety, specifically its nitrogen-hydrogen (N-H) group, can act as a hydrogen bond donor. nih.gov This ability to form an additional polar interaction significantly increases potency toward certain targets. For example, in a series of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the pyrrole N-H forms a crucial hydrogen bond with the backbone carbonyls of protein residues Leu353 and Lys354. nih.gov The loss of this specific interaction leads to a marked decrease in potency.

Replacing the C-5 pyrrole with other nitrogen-containing heterocycles has a demonstrable impact on biological activity. The primary difference between a pyrrole and a pyrrolidine (B122466) ring is the lack of aromaticity in the latter. ccspublishing.org.cn Pyrrole possesses a flat, electron-rich, aromatic structure, while the saturated pyrrolidine ring has a non-planar, three-dimensional (3D) conformation due to its sp3-hybridized carbons. nih.govccspublishing.org.cn This structural difference is significant; the 3D shape of pyrrolidine allows for the exploration of pharmacophore space in different ways than the planar pyrrole. nih.gov Furthermore, while both can participate in hydrogen bonding, their electronic properties and bond strengths differ. nih.gov In some inhibitor classes, chiral pyrrolidine scaffolds are introduced to promote selective binding interactions in more hydrophilic areas of a target's ATP binding pocket. nih.gov

When the C-5 pyrrole is compared with other aromatic heterocycles like pyrazole (B372694), changes in activity are also observed. In the RORγt inhibitor series, replacing the pyrrole with a pyrazole resulted in a slight drop in potency. mdpi.com More dramatically, altering the position of the nitrogen within the five-membered ring, such as using a pyrrol-3-yl isomer instead of the pyrrol-2-yl, can lead to a significant (e.g., 4.5-fold) decrease in potency, attributed to the loss of the characteristic hydrogen bond interaction. nih.gov

Compound IDC-5 MoietyTarget/AssayActivity (IC₅₀)Fold Change vs. Pyrrole
Reference 1H-pyrrol-2-ylRORγt TR-FRET31 ± 2 nM1.0
Analog 1 Pyrazol-4-ylRORγt TR-FRET110 ± 10 nM~3.5x decrease
Analog 2 1H-pyrrol-3-ylRORγt TR-FRET140 ± 10 nM~4.5x decrease
Data derived from studies on RORγt allosteric modulators. nih.govmdpi.com

The hydrogen-bond donating capability of the pyrrole N-H is often crucial for activity, and modifications that remove this feature, such as N-methylation, can be detrimental. In studies of RORγt inhibitors, the synthesis of an N-methyl pyrrole analog led to a significant decrease in potency. nih.gov This loss of activity is attributed to two factors: the removal of the essential hydrogen bond donor and the potential for steric hindrance. The methyl group can be too bulky to be tolerated within the confined space of the allosteric binding pocket, preventing the optimal alignment of the molecule. nih.gov

The C-4 position of the isoxazole ring provides a valuable vector for modification, allowing for the introduction of linkers that can extend the pharmacophore to interact with other regions of a target binding site. Docking studies have suggested that introducing linkers at C-4, such as ether, thioether, methylated amine, or alkene functionalities, could be beneficial for affinity. mdpi.com These linkers can connect the isoxazole core to other chemical moieties, like a benzoic acid group, to pick up additional interactions and improve potency. The flexibility and chemical nature of this linker are critical, as a slight change in bond angle or length (e.g., comparing an ether to a thioether) can alter the positioning of the entire molecule and impact its activity. mdpi.com

Linker at C-4 (Connecting to Benzoic Acid)Target/AssayActivity (IC₅₀)
Ether (-O-)RORγt TR-FRET31 ± 2 nM
Thioether (-S-)RORγt TR-FRET430 ± 20 nM
Methylated Amine (-N(CH₃)-)RORγt TR-FRET1100 ± 100 nM
Data derived from studies on RORγt allosteric modulators. mdpi.com

Significance of the Pyrrole Moiety at the C-5 Position

Role of the Pyrrole Moiety and its Structural Modifications

The pyrrole ring is not merely a substituent but an integral pharmacophoric element in many bioactive isoxazole compounds. researchgate.net Its importance stems from its distinct structural and electronic properties. As a flat, aromatic heterocycle, it can engage in π-π stacking interactions with aromatic residues in a protein binding pocket. ccspublishing.org.cn However, its most critical role, as identified in multiple studies, is often as a hydrogen bond donor via its N-H group. nih.gov

Structural modifications to the pyrrole moiety are a key strategy in lead optimization. As discussed, N-methylation typically leads to a sharp decline in activity by ablating the hydrogen bond donation capacity. nih.gov Similarly, altering the attachment point to the isoxazole core (e.g., from C-2 to C-3 of the pyrrole) can misalign the crucial N-H vector, disrupting the key interaction with the target protein and reducing potency. nih.gov The introduction of other substituents on the pyrrole ring must be carefully considered, as they can introduce steric clashes that are detrimental to binding. nih.gov Therefore, the unsubstituted N-H at the 2-position of the pyrrole ring is frequently an indispensable feature for the high-potency activity of these isoxazole systems.

Importance of Nitrogen Heterocycle for Hydrogen Bond Formation in Biological Interactions

Nitrogen-containing heterocycles are fundamental components in a vast number of pharmaceuticals, largely due to their ability to form hydrogen bonds with biological targets. mdpi.com In the isoxazole-pyrrole system, both rings contain nitrogen atoms that play distinct and crucial roles in molecular recognition and binding affinity.

The pyrrole moiety, with its N-H group, typically functions as a hydrogen bond donor. nih.gov This capability is critical for anchoring the molecule within a protein's binding pocket. For instance, in studies of isoxazole-based allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the pyrrole N-H group was observed to form a direct hydrogen bond interaction with the main chain carbonyls of specific amino acid residues like Leu353 and Lys354. nih.gov In some cases, the pyrrole's N-H can also participate in an alternative hydrogen bond network mediated by a water molecule within the binding site. nih.gov The donor capacity of the N-H group in pyrrole derivatives is a well-established characteristic that facilitates the formation of intermolecular hydrogen bonds.

Conversely, the isoxazole ring primarily acts as a hydrogen bond acceptor. Theoretical and experimental studies have shown that the nitrogen atom of the isoxazole ring is a more effective hydrogen bond acceptor than the adjacent oxygen atom. researchgate.net This is attributed to the nitrogen atom's greater basicity and its electronic properties within the aromatic ring system. researchgate.net The structural features of the isoxazole ring make it highly capable of engaging in multiple non-covalent interactions, with hydrogen bonding being particularly significant. biolmolchem.com The presence of both a hydrogen bond donor (pyrrole N-H) and an acceptor (isoxazole N) within the same molecule allows for specific and directional interactions with a biological target, which is a key principle in rational drug design.

The significance of these heterocyclic nitrogen atoms is underscored by the fact that approximately 60% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. mdpi.com Their ability to form stable complexes with biological targets, often through hydrogen bonding, is directly linked to their therapeutic effect. mdpi.com

Heterocyclic RingAtomRole in Hydrogen BondingExample Interaction
Pyrrole N-HDonorForms hydrogen bonds with backbone carbonyls of amino acid residues (e.g., Leu353, Lys354). nih.gov
Isoxazole NAcceptorActs as a hydrogen bond acceptor, with greater affinity than the isoxazole oxygen. researchgate.net

Mechanisms of Biological Action of Isoxazole, 3 Methyl 5 1h Pyrrol 2 Yl and Analogous Structures

Modulation of Neurotransmitter Systems

Compounds structurally related to "Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-" have been shown to interact with key neurotransmitter systems in the central nervous system (CNS), particularly the cholinergic and glutamatergic systems.

One of the most notable analogs is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418. This compound, where the pyrrole (B145914) ring is saturated to form a pyrrolidinyl group, acts as a potent and selective agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). researchgate.netmdpi.com Its agonistic activity at these receptors is believed to underlie its observed cognitive-enhancing and anxiolytic effects in preclinical studies. researchgate.netijpca.org ABT-418 demonstrated a higher potency for improving memory retention in mice compared to nicotine. researchgate.net The modulation of nAChRs by such isoxazole (B147169) analogs suggests a potential for these structures to influence acetylcholine-mediated neurotransmission, which is crucial for learning, memory, and attention. researchgate.netnih.gov

Furthermore, the pyrrolo-isoxazole nucleus has been associated with acetylcholinesterase (AChE) inhibition. researchgate.net By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, these compounds can increase the concentration and duration of action of acetylcholine in the synaptic cleft, representing another mechanism for enhancing cholinergic neurotransmission.

Other isoxazole derivatives have been found to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors. nih.govnih.gov By binding to an allosteric site, these compounds can reduce the receptor's response to glutamate, thereby decreasing excitatory neurotransmission. nih.gov This modulation of AMPA receptors is being investigated for its potential in managing conditions associated with neuronal hyperexcitability, such as chronic inflammatory pain. nih.gov

Table 1: Activity of an Isoxazole Analog at Nicotinic Acetylcholine Receptors

CompoundReceptor TargetActivityKi (nM)Reference
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)α4β2 nAChRAgonist3 mdpi.com

Anti-inflammatory Pathways and Immunomodulation

The isoxazole and pyrrole scaffolds are integral to many compounds with significant anti-inflammatory and immunomodulatory properties. Their mechanisms of action often involve the inhibition of key inflammatory enzymes and the regulation of immune cell responses.

A primary mechanism for the anti-inflammatory effects of many isoxazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Several diarylisoxazoles, such as the commercial drug Valdecoxib, are known selective COX-2 inhibitors.

Research has demonstrated that novel pyrrole derivatives and pyrrole-cinnamate hybrids can also act as potent and selective COX-2 inhibitors. researchgate.netnih.gov These compounds bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into pro-inflammatory prostaglandins. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

Table 2: COX-2 Inhibitory Activity of Analogous Isoxazole and Pyrrole Derivatives

Compound Class/NameTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivative C6COX-20.5561.73 researchgate.net
Isoxazole Derivative C5COX-20.8541.82 researchgate.net
Pyrrole-Cinnamate Hybrid 5COX-20.55Not Reported researchgate.net
Pyrrole Derivative 4COX-20.65Not Reported researchgate.net

Beyond inhibiting inflammatory enzymes, isoxazole and pyrrole analogs can exert immunomodulatory effects by directly influencing immune cell function and the production of signaling molecules called cytokines.

A significant mechanism in this regard is the allosteric inhibition of the Retinoic-Acid-receptor-related Orphan Receptor gamma-t (RORγt). RORγt is a crucial transcription factor for the differentiation of T helper 17 (Th17) cells, which produce highly pro-inflammatory cytokines like Interleukin-17A (IL-17A). Elevated IL-17A levels are linked to various autoimmune diseases. Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. These compounds bind to a site on the receptor distinct from the main ligand-binding pocket, inducing a conformational change that inhibits the receptor's activity. This, in turn, suppresses the differentiation of Th17 cells and the production of IL-17A.

Additionally, various isoxazole derivatives have been shown to inhibit the production of other pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS). Some compounds have also demonstrated the ability to suppress T-cell proliferation and modulate humoral immune responses in preclinical models.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Both isoxazole and pyrrole moieties are found in compounds that exhibit antioxidant properties.

The mechanism of action for these compounds often involves direct free radical scavenging. For example, fluorophenyl-isoxazole-carboxamide derivatives have shown potent scavenging activity against the stable free radical 1,1-diphenyl-2-picrylhydrazine (DPPH). The antioxidant capacity is often attributed to the ability of the compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The presence of electron-donating groups on the aromatic rings of these molecules can enhance their antioxidant potential.

Pyrrole-containing compounds have also demonstrated significant neuroprotective and antioxidant effects in models of oxidative stress. The pyrrole ring itself is a component of the major biological antioxidant system involving porphyrins (like heme) and can be an indicator of oxidative stress when found in elevated levels. Synthetic pyrrole derivatives can mitigate oxidative damage by protecting cellular components from ROS-induced harm.

Table 3: DPPH Radical Scavenging Activity of Analogous Isoxazole Derivatives

CompoundIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Reference
Isoxazole-carboxamide 2a0.45 ± 0.21Trolox3.10 ± 0.92
Isoxazole-carboxamide 2c0.47 ± 0.33Trolox3.10 ± 0.92
Isoxazole-chalcone 285 ± 1Gallic Acid5

Enzyme Inhibition and Receptor Binding Mechanisms

The isoxazole-pyrrole scaffold is versatile, allowing for interactions with a wide range of biological targets through specific binding mechanisms, including enzyme inhibition and receptor modulation.

As previously mentioned, isoxazole and pyrrole analogs can inhibit enzymes central to inflammation (COX-2) and neurotransmission (AChE). researchgate.netresearchgate.net Other studies have shown that isoxazole derivatives can act as dual inhibitors of p38α MAP kinase and Casein Kinase 1δ (CK1δ), enzymes involved in inflammatory signal transduction. nih.gov Furthermore, isoxazoline derivatives have demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and butyrylcholinesterase (BChE).

A sophisticated mechanism of action observed for isoxazole analogs is allosteric modulation. As detailed in section 7.2.2, trisubstituted isoxazoles can act as allosteric inverse agonists of the nuclear receptor RORγt. Crystallography studies have revealed that these compounds bind to an allosteric pocket between helices 3, 4, 11, and 12 of the receptor's ligand-binding domain.

The specificity of this binding is highly dependent on the molecular structure. For instance, the pyrrole moiety at the C-5 position of the isoxazole ring is crucial, as its NH group forms a key hydrogen bond interaction with the protein backbone. Small modifications, such as changing the position of the nitrogen within the pyrrole ring, can significantly reduce potency due to the loss of this specific interaction. This high degree of receptor specificity, a hallmark of allosteric ligands, allows for fine-tuned modulation of receptor activity and can lead to a more favorable selectivity profile over other receptors.

Table 4: Allosteric Inhibition of RORγt by a Trisubstituted Isoxazole Analog

Compound FeatureAssay TypePotency (IC50)Thermal Stabilization (ΔTm °C)Key InteractionReference
Isoxazole with C-5 Pyrrole MoietyTR-FRET Coactivator AssayLow nM4.9H-bond from pyrrole NH to receptor backbone

Kinase Inhibition (e.g., Casein Kinase 1 (CK1))

Analogous structures containing the isoxazole-pyrrole framework have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

One key target is Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases. nih.gov Structure-based drug design has led to the development of 3,4-diaryl-isoxazole-based inhibitors modified with chiral pyrrolidine (B122466) scaffolds to enhance potency and selectivity. nih.govnih.gov In these designs, the five-membered pyrrole ring is used to extend the pharmacophore of the lead compound towards the ribose pocket of the ATP binding site of the kinase. nih.gov X-ray crystallography has confirmed the binding mode of these 3,4-diaryl-isoxazole inhibitors within the ATP binding pocket of CK1δ. nih.govnih.gov The development of these inhibitors showcases how the isoxazole scaffold can be strategically modified to create potent and selective agents against specific kinase isoforms. nih.govdntb.gov.ua

Compound ClassTarget KinaseDesign StrategyReference
3,4-Diaryl-isoxazole with pyrrolidine scaffoldsCasein Kinase 1 (CK1)Extension of pharmacophore towards ATP binding site's ribose pocket. nih.govnih.gov
3-(1H-pyrrol-2-yl)methylene-indolin-2-oneVarious kinasesCore scaffold for kinase inhibition. researchgate.net

Carbonic Anhydrase Isoenzyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes. nih.gov Isoxazole and pyrrole-containing structures have emerged as effective inhibitors of various CA isoenzymes.

Isoxazoles are considered a novel class of inhibitors that bind at the entrance of the active site of carbonic anhydrase. nih.gov In vitro studies on (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives demonstrated significant inhibitory action against the CA enzyme. nih.govresearchgate.net For instance, certain derivatives showed potent inhibition of the tumor-associated CA IX isoform. nih.gov

Similarly, dihydro-pyrrol-2-one compounds featuring dual sulfonamide groups have shown potent inhibition against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, as well as the tumor-associated hCA IX and hCA XII. nih.gov The inhibition constants (Kᵢ) for these compounds were found to be in the nanomolar range, indicating strong binding and effective inhibition. nih.gov For example, against the tumor-associated hCA IX, Kᵢ values ranged from 1.9 nM to 211.2 nM. nih.gov

Compound ClassTarget Isoenzyme(s)Inhibition ValuesReference
(E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivativesCarbonic Anhydrase (CA)IC₅₀ = 112.3 ± 1.6 μM (for most active compound) nih.govresearchgate.net
Dihydro-pyrrol-2-one derivativeshCA I, II, IX, XIIKᵢ = 3.9–870.9 nM (hCA I), 1.9–211.2 nM (hCA IX) nih.gov

Antimicrobial and Antifungal Mechanisms

The isoxazole-pyrrole scaffold is a prominent feature in the development of new antimicrobial and antifungal agents. researchgate.netnih.gov These compounds can disrupt essential microbial processes, leading to the inhibition of growth and viability of a wide range of pathogens. researchgate.net

A significant challenge in treating microbial infections is the formation of biofilms, which are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. nih.govresearchgate.net This matrix protects the microbes from antibiotics and host immune responses. researchgate.net

Isoxazole derivatives have demonstrated the ability to inhibit the formation of these pathogenic biofilms. nih.govresearchgate.net Studies on specific 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives revealed a potent capacity to reduce biofilm-forming cells by over 90%, targeting key wound pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govresearchgate.netnih.gov The mechanism of action appears to involve the direct killing of microbial cells rather than the destruction of the biofilm matrix. researchgate.net This ability to disrupt biofilm formation is a critical attribute for developing more effective antimicrobial therapies. researchgate.net

Derivatives containing the isoxazole and pyrrole moieties have shown varied and sometimes highly specific activity against different microbial species. nih.govresearchgate.net

Antibacterial Activity: Isoxazole-containing chalcones have exhibited excellent potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. mdpi.com In contrast, some ester-functionalized isoxazoles showed significant activity against Escherichia coli and S. aureus. edu.krd Certain pyrrole derivatives have also been identified as potent antibacterial agents against various strains, including multidrug-resistant ones. nih.gov

Antifungal Activity: Dihydropyrazole derivatives containing an isoxazole ring have demonstrated tremendous antifungal activity, in some cases superior to the standard drug fluconazole. mdpi.com Specific isoxazole derivatives have shown selective and strong activity against Candida albicans, including its biofilm form, without affecting beneficial microbiota like Lactobacillus sp. mdpi.com Other studies have documented the efficacy of isoxazole compounds against fungal strains such as Aspergillus niger and Candida tropicalis. mdpi.com

Microbial SpeciesCompound ClassObserved EffectReference
Staphylococcus aureusIsoxazole-chalcones, Ester-functionalized isoxazolesPotent antibacterial activity mdpi.comedu.krd
Pseudomonas aeruginosaIsoxazole-chalconesPotent antibacterial activity mdpi.com
Escherichia coliEster-functionalized isoxazolesSignificant antibacterial activity edu.krd
Candida albicansIsoxazole-dihydropyrazoles, 5-amino-3-methyl-1,2-oxazole derivativesSuperior antifungal and anti-biofilm activity nih.govmdpi.commdpi.com
Aspergillus nigerIsoxazole-dihydropyrazolesAntifungal activity mdpi.com

Anticancer and Antitumor Modalities

The structural versatility of isoxazole and pyrrole-containing compounds makes them promising candidates in anticancer research. espublisher.commdpi.com These agents can interfere with cancer cell proliferation and survival through various mechanisms of action. nih.gov

A primary mechanism by which isoxazole-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. nih.gov

Studies on 3,5-diaryl-isoxazole linked pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) conjugates demonstrated potent anticancer activity, with GI₅₀ values in the sub-micromolar range. nih.gov These compounds were found to cause cell cycle arrest in the G0/G1 phase. nih.gov Their mechanism involves activating the mitochondrial-mediated intrinsic pathway of apoptosis, characterized by an increase in p53 protein levels, the release of cytochrome c, activation of caspase-3, and subsequent cleavage of PARP. nih.gov

Other analogous structures, such as pyrrole-tethered bisbenzoxazole derivatives, have also been shown to induce early-stage apoptosis and arrest the cell cycle at the G1 phase in breast cancer cells via activation of the caspase-9-mediated pathway. nih.gov Furthermore, modifications of natural products with isoxazole rings have yielded derivatives that arrest the cell cycle at the G2/M and S phases and induce apoptosis in melanoma and lung adenocarcinoma cells. nih.gov The ability of these compounds to selectively trigger apoptotic pathways in cancer cells highlights their therapeutic potential. nih.govnih.gov

Compound ClassCancer Cell Line(s)Mechanism of ActionReference
3,5-Diaryl-isoxazole-pyrrolobenzodiazepine conjugatesVarious tumor cellsG0/G1 cell cycle arrest, mitochondrial-mediated apoptosis (p53, cytochrome c, caspase-3 activation) nih.gov
Pyrrole-tethered bisbenzoxazole derivativesMCF-7 (Breast cancer)G1 cell cycle arrest, early-stage apoptosis (caspase-9 activation) nih.gov
Hydnocarpin-isoxazole derivativesA375 (Melanoma), A549 (Lung adenocarcinoma)G2/M and S phase cell cycle arrest, apoptosis induction nih.gov
3,4-Isoxazolediamide derivativesK562 (Leukemia), U251-MG, T98G (Glioblastoma)Induction of early and late apoptosis researchgate.net

Non-Cytotoxic Immunostimulatory Effects

Certain isoxazole derivatives have demonstrated the ability to stimulate the immune system without causing cell death, a desirable characteristic for therapeutic applications, particularly in immunocompromised individuals. mdpi.comnih.gov These compounds can enhance the body's immune response, which is crucial for fighting infections and for the potential restoration of immune functions following treatments like chemotherapy. nih.gov

One area of investigation has focused on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide. In vitro studies have shown that these compounds are not cytotoxic to reference cell lines at concentrations up to 200 μg/mL. mdpi.comnih.gov Instead, they stimulate the proliferation of lymphocytes from spleens and mesenteric lymph nodes, both alone and in combination with mitogens. mdpi.com Furthermore, they have been observed to increase the production of interleukin-1β (IL-1β), a key cytokine in the inflammatory response, in lipopolysaccharide (LPS)-elicited peritoneal cell cultures. mdpi.comnih.gov The immunomodulatory effects of these derivatives also include influencing T-cell subsets and B-cell levels in lymphoid organs and enhancing antibody production, suggesting their potential as adjuvants to boost vaccine efficacy. nih.gov

Another example is the isoxazoline derivative HAB-439, which acts as an aminopeptidase inhibitor. This compound has been shown to stimulate the delayed-type hypersensitivity (DTH) response to pathogens like Salmonella typhimurium and Listeria monocytogenes. nih.gov It was also capable of restoring a diminished DTH reaction caused by ampicillin treatment in mice infected with L. monocytogenes, highlighting its potential to counteract antibiotic-induced immunosuppression. nih.gov

The table below summarizes the observed non-cytotoxic immunostimulatory effects of select isoxazole analogs.

Compound/Derivative ClassObserved Immunostimulatory EffectMechanism of Action Insight
5-amino-3-methyl-1,2-oxazole-4-carbohydrazideStimulated mitogen-induced lymphocyte proliferation; Increased LPS-elicited IL-1β production. mdpi.comnih.govModulatory effects on T-cell and B-cell subsets; Enhanced antibody production. nih.gov
3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazolineDemonstrated mitogenic activity towards human lymphocytes and mouse splenocytes. mdpi.comNot specified.
HAB-439 ((3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid)Stimulated DTH response to Salmonella typhimurium and Listeria monocytogenes. nih.govInhibitor of aminopeptidase B. nih.gov

Other Biological Activities and Mechanistic Insights

Beyond immunomodulation, the isoxazole scaffold is a versatile platform for a range of other biological activities.

Anticonvulsant Properties

Isoxazole derivatives have been identified as potent anticonvulsants, particularly in preclinical models of epilepsy. Research has demonstrated their efficacy in the maximal electroshock (MES) seizure model, which is used to identify drugs that prevent the spread of seizures. nih.govpharmahealthsciences.net

A notable series of compounds was developed from the condensation of cyclic 1,3-diketo esters with 3- and 5-aminoisoxazole derivatives. nih.govresearchgate.net Several of these analogs showed significant activity against MES-induced seizures. For instance, the tert-butyl ester derivative (8) had an oral ED₅₀ of 28.1 mg/kg in rats, while the methyl ester (9) had an intraperitoneal ED₅₀ of 68.9 mg/kg in mice. nih.govresearchgate.net

Despite the potent activity of some derivatives, the precise mechanism of action remains under investigation. For one of the most active compounds, isoxazole 10, studies on sodium channel binding were negative. nih.govresearchgate.net Furthermore, it showed no activity in seizure models involving pentylenetetrazol (PTZ), bicuculline, or picrotoxin, which suggests its mechanism is distinct from drugs that target GABAergic pathways or certain types of ion channels. nih.govresearchgate.net This indicates that these isoxazole derivatives may operate via a novel anticonvulsant mechanism. nih.gov Other studies have noted that isoxazole derivatives with a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position exhibited maximum protection against convulsions in both MES and PTZ models. pharmahealthsciences.net

Compound/DerivativeAnimal ModelActivity
Tert-butyl ester (8)Rat, oralED₅₀: 28.1 mg/kg (MES) nih.govresearchgate.net
Methyl ester (9)Mouse, intraperitonealED₅₀: 68.9 mg/kg (MES) nih.govresearchgate.net
Ethyl ester (10)Rat, oralED₅₀: 68.9 mg/kg (MES) nih.govresearchgate.net

Antidiabetic Activity

Analogous structures based on the isoxazole framework have shown promise as antidiabetic agents. Research has particularly focused on flavonoid-based isoxazole derivatives, which have demonstrated significant antidiabetic effects by improving glucose uptake in insulin-resistant HepG2 cells. researchgate.netnih.gov

A key molecular mechanism underlying the antidiabetic action of these compounds appears to be the activation of the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov For example, a novel isoxazole derivative, C45, was found to markedly enhance the phosphorylation of AMPK. nih.gov This activation, in turn, leads to a reduction in the levels of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), in HepG2 cells. researchgate.netnih.gov The activation of the AMPK/PEPCK/G6Pase pathway is a promising strategy for managing blood glucose levels. researchgate.netnih.gov

Another approach involves the inhibition of carbohydrate-digesting enzymes. Studies on trifluoromethylated flavonoid-based isoxazoles have identified them as effective inhibitors of α-amylase, an enzyme crucial for the breakdown of starches into simple sugars. nih.gov Compound 3b, a trifluoromethylated flavonoid-based isoxazole, was found to be a particularly potent inhibitor of α-amylase, with an IC₅₀ value comparable to the commercially available antidiabetic drug, acarbose. nih.gov

Compound ClassProposed Mechanism of ActionKey Findings
Isoxazole-based flavonoid derivativesActivation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.govEnhanced glucose uptake in insulin-resistant HepG2 cells; Reduced levels of gluconeogenesis enzymes. researchgate.netnih.gov
Trifluoromethylated flavonoid-based isoxazolesInhibition of α-amylase activity. nih.govCompound 3b showed potency (IC₅₀ = 12.6 ± 0.2 μM) similar to acarbose (IC₅₀ = 12.4 ± 0.1 μM). nih.gov

Antiviral Activities (e.g., Zika Virus)

The emergence of viral threats like the Zika virus (ZIKV) has spurred research into new antiviral agents, with isoxazole-based small molecules emerging as a promising area of investigation. nih.govdntb.gov.uarsc.org ZIKV is associated with severe neurological disorders, and there are currently no approved specific therapeutics. nih.gov

Through structural modification of a related 1,2,4-oxadiazole derivative, researchers have identified novel isoxazole-based compounds with potent activity against ZIKV infections. nih.gov Among a series of synthesized derivatives, compound 7l was identified as a particularly promising candidate, demonstrating potent antiviral activity against ZIKV strains and a favorable safety profile in vitro. nih.govdntb.gov.uarsc.org The synthesis of a structurally related compound, 4-(5-(1-methyl-1H-pyrrol-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (9d), has also been successfully developed. nih.gov

While these findings highlight the potential of the isoxazole scaffold for developing ZIKV therapeutics, further research is needed to elucidate the specific mechanism of action of these compounds and to conduct more extensive preclinical evaluations to confirm their safety and efficacy. nih.gov

CompoundVirusActivity
7lZika Virus (ZIKV)Potent antiviral activity against ZIKV strains with an improved in vitro safety profile. nih.govdntb.gov.uarsc.org
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d)Zika Virus (ZIKV), Dengue, Japanese encephalitis, Classical swine fever virusesPotent antiviral activity against ZIKV and other flaviviruses. nih.gov

Nematicidal Activity

Isoxazole derivatives and related five-membered heterocyclic compounds are being explored for their potential use in agriculture as nematicides to control plant-parasitic nematodes. nih.govacs.org The mechanism of action for many of these compounds is inspired by existing succinate dehydrogenase inhibitor (SDHI) fungicides and nematicides, such as fluopyram. nih.gov

SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.gov Inhibition of this enzyme disrupts cellular respiration, leading to the death of the nematode. By introducing an isoxazole or oxazole ring to replace a carbon atom in the flexible chain of fluopyram-like structures, researchers have designed and synthesized novel amide derivatives. acs.org

While studies have shown that amide compounds containing an oxazole moiety exhibited good nematicidal activities, the corresponding isoxazole derivatives were found to have relatively poorer activity in the same assays against nematodes like Bursaphelenchus xylophilus. acs.org However, other research on 1,2,4-oxadiazole derivatives, which are structurally related to isoxazoles, has shown excellent nematicidal activity against Meloidogyne incognita. nih.gov This suggests that with appropriate structural modifications, the isoxazole scaffold remains a viable candidate for the development of new SDHI-based nematicides.

Compound ClassTarget OrganismProposed Mechanism of Action
Amide derivatives with oxazole/isoxazole moietiesBursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructorSuccinate Dehydrogenase (SDH) Inhibition. acs.org
1,2,4-Oxadiazole derivatives with amide fragmentsMeloidogyne incognitaSuccinate Dehydrogenase (SDH) Inhibition. nih.gov

Advanced Research Directions and Applications in Chemical Biology and Medicinal Chemistry

Development of Isoxazole-Pyrrole Conjugates as Chemical Probes for Biological Systems

The conjugation of isoxazole-pyrrole moieties with other functional units has led to the creation of sophisticated chemical probes for studying biological systems. The inherent stability of the isoxazole (B147169) ring system facilitates the derivatization of its substituents, allowing for the attachment of various reporters or targeting groups. mdpi.com This adaptability is crucial for developing probes that can selectively interact with and report on specific biological molecules or environments.

A key application lies in the development of fluorescent probes. Certain isoxazolyl-derived compounds have been synthesized and identified as novel fluorescent dyes. nih.gov These molecules exhibit promising photophysical characteristics, such as distinct emission maxima, favorable Stokes shifts, and significant fluorescent quantum yields, which are essential properties for high-sensitivity imaging and detection in biological assays. nih.gov For instance, the development of chemosensors based on pyrrole-isoxazole derivatives for the detection of specific anions highlights their potential. These sensors can exhibit changes in their UV-vis absorption and fluorescence emission spectra upon binding to a target, providing a clear signal of the analyte's presence.

Furthermore, the chemistry of these conjugates allows for site-selective modification of biomolecules. Functional groups like maleimides can be incorporated into the isoxazole conjugate, which are highly reactive towards thiol and amine groups found in proteins. mdpi.com This "click chemistry" approach enables the precise labeling of proteins and other biomolecules, facilitating the study of their function, localization, and interactions within complex biological systems. mdpi.com

Lead Compound Identification and Optimization for Therapeutic Development

The pyrrolo-isoxazole nucleus is recognized as a key pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. nih.gov This has established the scaffold as a valuable starting point for the identification of lead compounds in drug discovery programs. The diverse therapeutic potential of isoxazole-containing compounds has been extensively reviewed, with activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govrsc.org

Table 1: Reported Biological Activities of Isoxazole-Pyrrole and Related Scaffolds

Biological Activity Scaffold Type Reference
Neuroprotective Pyrrolo-isoxazole nih.gov
Anti-stress Pyrrolo-isoxazole nih.gov
Acetylcholinesterase Inhibition Pyrrolo-isoxazole nih.gov
Antibacterial Pyrrolo-isoxazole nih.gov
Anticancer Isoxazole-pyrrolobenzodiazepine researchgate.net
Anti-inflammatory Isoxazole derivatives mdpi.comrsc.org
Antiviral Isoxazole derivatives mdpi.com

The isoxazole ring is a common building block in the search for new antimicrobial and antifungal agents. mdpi.com Conjugates linking isoxazole moieties to pyrrolobenzodiazepines have also yielded potent anticancer agents, demonstrating the utility of this scaffold in oncology research. researchgate.net The broad and varied biological profile of this compound class underscores its importance as a source of lead structures for therapeutic development.

Rational drug design principles are increasingly being applied to optimize the therapeutic properties of isoxazole-based compounds. Structure-based drug design, which utilizes the three-dimensional structure of a biological target, has been effectively employed to enhance the potency and selectivity of inhibitors. For example, a 3,4-diaryl-isoxazole-based inhibitor was modified with chiral pyrrolidine (B122466) scaffolds to extend its pharmacophore into the ribose pocket of the ATP binding site of protein kinase CK1, a key therapeutic target. mdpi.com

Computational methods such as molecular docking are also pivotal in this process. Docking simulations have been used to investigate the binding mode of 3,5-diaryl isoxazole derivatives with their target proteins, such as Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov These computational studies provide critical insights at a molecular level, guiding the design of new analogues with improved affinity and specificity. nih.gov The combination of X-ray crystallography to confirm binding modes and molecular modeling to predict interactions allows for a more directed and efficient lead optimization process. mdpi.com This rational approach helps in identifying key structural modifications that can enhance the desired therapeutic effect while minimizing off-target activity. mdpi.comresearchgate.net

The chemical tractability of the isoxazole-pyrrole scaffold makes it highly amenable to derivatization and analogue synthesis. The stability of the isoxazole ring permits a wide range of chemical modifications to its substituents, enabling the creation of diverse libraries of compounds with varied functional complexities. mdpi.com This synthetic versatility is a cornerstone of medicinal chemistry efforts to fine-tune the pharmacological properties of lead compounds.

A common strategy involves the introduction of different chemical moieties to the core scaffold to enhance biological activity. For instance, the introduction of a thiophene (B33073) group to an isoxazole ring has been shown to increase its antimicrobial activity. mdpi.com In another example, a series of 5-imidazole-3-methylbenz[d]isoxazole derivatives were designed and synthesized, leading to the discovery of potent and selective inhibitors of the CBP/p300 bromodomain for potential cancer therapy.

The synthesis of multi-substituted pyrrole (B145914) derivatives via methods like [3+2] cycloaddition reactions further expands the accessible chemical space. By systematically altering the substituents on both the isoxazole and pyrrole rings, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. This iterative process of analogue synthesis and biological evaluation is crucial for transforming a promising lead compound into a viable drug candidate. mdpi.com

Potential Applications in Material Science

The extended π-conjugated system formed by the linked isoxazole and pyrrole rings imparts interesting electronic and photophysical properties to these molecules, suggesting their potential for applications in material science. The ability to tune these properties through synthetic modification makes this scaffold attractive for the development of novel functional materials.

Derivatives containing the isoxazole ring have demonstrated significant potential in the field of photochromic materials. Certain extended π-conjugated azoisoxazole compounds exhibit reversible photochromism, changing color when irradiated with light of specific wavelengths. Similarly, diarylethene systems bearing an isoxazole unit can function as molecular photoswitches, undergoing reversible cyclization reactions upon alternating irradiation with UV and visible light. This switching behavior can also modulate the fluorescence properties of the molecule, allowing it to act as a fluorescence switch in both solution and solid-state films.

The optoelectronic properties of conjugated polymers containing pyrrole units have also been well-documented. By diversifying the aromatic units attached to a pyrrolo-pyrrole core, the optical absorbance of the resulting polymers can be tuned across the visible spectrum. This tunability is a key requirement for applications in organic electronics.

Table 2: Photophysical Properties of Selected Isoxazole-Containing Dyes

Compound Type Property Observation Reference
Azoisoxazole Derivatives Photochromism Reversible color change from yellow to red upon irradiation.
Diarylethene-Isoxazole Photoswitching Reversible cyclization with UV/visible light.
Diarylethene-Isoxazole Fluorescence Switching Photo-controlled fluorescence in solution and PMMA film.
Isoxazolyl-dihydroazolo-triazine Fluorescence Emission maxima between 433–487 nm with large Stokes shifts. nih.gov

The unique electronic structure of isoxazole-pyrrole derivatives makes them promising candidates for electrochemical sensing applications. Theoretical studies have shown that certain pyrrole-isoxazole derivatives can act as highly selective chemosensors for the fluoride (B91410) anion. nih.gov This selectivity is attributed to a deprotonation reaction of the pyrrole-NH moiety by fluoride, which leads to a detectable change in the molecule's optical properties. nih.gov

Furthermore, the electrochemical properties of related heterocyclic systems are an active area of research. The redox properties, HOMO, and LUMO energy levels of isoxazole- and pyrrole-fused fullerenes have been investigated using techniques like cyclic voltammetry, demonstrating that their electronic behavior can be systematically studied and characterized.

While direct electrochemical sensing applications for 3-methyl-5-(1H-pyrrol-2-yl)-isoxazole are still emerging, the broader class of pyrrole-based conjugated polymers has a strong track record in this area. Conductive films made from polypyrrole and its copolymers have been successfully used to fabricate electrochemical biosensors, for example, for the detection of glucose. These materials provide a conductive matrix for enzyme immobilization and facilitate electron transfer, which are key processes in electrochemical sensing. mdpi.com The potential to create conductive polymers based on the isoxazole-pyrrole scaffold opens a promising avenue for the development of novel, highly selective electrochemical sensors.

Agricultural Applications

The unique chemical architecture of isoxazole derivatives, including the specific scaffold of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole, has prompted investigations into their potential uses within the agricultural sector. Research in this area is focused on leveraging the bioactivity of this class of compounds to develop novel solutions for crop protection. The exploration of isoxazole-pyrrole hybrids is an emerging field, with the potential to yield new active ingredients for insecticides and herbicides.

Development of Novel Insecticides

The isoxazole ring is a recognized pharmacophore in the design of insecticidal compounds. nih.govnih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of agricultural pests. nih.gov Similarly, pyrrole-containing compounds have also demonstrated significant insecticidal properties. The combination of these two heterocyclic rings into a single molecule, such as 3-methyl-5-(1H-pyrrol-2-yl)isoxazole, represents a promising strategy for the development of new insecticides with potentially novel modes of action.

Research into isoxazole-containing compounds has shown activity against various insect species. For instance, novel isoxazole derivatives containing a bisamide moiety have demonstrated good insecticidal activity against the diamondback moth (Plutella xylostella). In one study, a synthesized compound from this class exhibited a 50% lethal concentration (LC50) value of 4.6 μg/mL, which was more potent than some commercial insecticides. Furthermore, the synthesis of pyrrole- and isoxazole-containing hybrids has been reported, indicating the chemical feasibility of combining these two active moieties. researchgate.net

While specific insecticidal data for 3-methyl-5-(1H-pyrrol-2-yl)isoxazole is not extensively documented in publicly available literature, the known activities of related compounds suggest its potential as a lead structure. The general insecticidal efficacy of isoxazole derivatives is often attributed to their ability to interfere with the nervous system of insects. For example, certain 4,5-disubstituted 3-isoxazolol derivatives act as competitive antagonists of insect GABA receptors, a key target for many insecticides.

The development of insecticides based on the isoxazole-pyrrole scaffold would involve the synthesis of a library of analogues to establish structure-activity relationships (SAR). Key parameters for optimization would likely include the nature and position of substituents on both the isoxazole and pyrrole rings. The following table outlines representative isoxazole derivatives and their documented insecticidal activities, highlighting the potential of this chemical class.

Compound ClassTarget Pest(s)Notable Findings
Isoxazole derivatives with bisamide moietyPlutella xylostella (Diamondback moth)Exhibited good insecticidal activity, with some compounds showing higher potency than commercial standards. nih.gov
4,5-Disubstituted 3-isoxazololsHousefly (Musca domestica)Act as competitive antagonists of GABA receptors, demonstrating a specific mode of action.
Fused IsoxazolesGeneral Insecticidal PotentialFused isoxazole systems have been noted for their therapeutic and potential insecticidal properties. mdpi.com

The exploration of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole and its derivatives could lead to the discovery of new insecticidal agents, potentially with improved efficacy, selectivity, or a more favorable environmental profile compared to existing products.

Herbicidal Compound Design

The isoxazole scaffold is also a key component in several commercially important herbicides, demonstrating its versatility in agrochemical research. researchgate.net A notable example is isoxaflutole, a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, which underscores the potential of isoxazole-containing molecules to disrupt essential biochemical pathways in weeds. The design of novel herbicidal compounds based on the 3-methyl-5-(1H-pyrrol-2-yl)isoxazole structure is an area of academic and industrial interest.

Research has shown that derivatives of isoxazole can exhibit significant herbicidal activity. For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and synthesized, with some compounds displaying excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti at application rates of 150 g/ha. nih.gov Interestingly, the herbicidal effect of some of these compounds is due to an isoxazole ring-opening product which inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov This highlights a pro-herbicidal strategy where the isoxazole ring plays a crucial role in the delivery and activation of the active substance.

The incorporation of a pyrrole moiety into an isoxazole-based herbicide could offer several advantages, such as altering the spectrum of controlled weeds, improving crop selectivity, or modifying the compound's environmental fate. While direct studies on the herbicidal activity of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole are limited, the principles of rational herbicide design suggest that this scaffold is a viable starting point for new discovery programs.

The design process for new herbicides based on this structure would involve synthesizing analogues with various substituents on both the isoxazole and pyrrole rings. These compounds would then be screened for their ability to inhibit the growth of a panel of common weeds. The following table summarizes some research directions in the design of isoxazole-based herbicides.

Isoxazole Derivative TypeMode of Action (if known)Target Weeds
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesHPPD inhibition (by ring-opened metabolite)Echinochloa crusgalli, Abutilon theophrasti
Substituted Phenyl Isoxazole AnalogsHerbicide SafenersNot specified
IsoxaflutolePPO InhibitionBroadleaf weeds and grasses

Further research into 3-methyl-5-(1H-pyrrol-2-yl)isoxazole and its derivatives could uncover new herbicidal modes of action or lead to the development of more effective and sustainable weed management tools.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-5-(1H-pyrrol-2-yl)isoxazole to improve regioselectivity and yield?

  • Methodological Answer : The compound can be synthesized via reactions involving hydroxylamine and pyrrole derivatives. For example, regioselective synthesis of amino-substituted isoxazoles is achieved by varying reaction conditions (e.g., hydroxylamine in methanol vs. NaOH-aqueous systems). Adjusting stoichiometry, solvent polarity, and temperature can enhance selectivity for 3-amino or 5-amino isomers . Characterization via ¹H-NMR and LC-MS is critical to confirm regiochemistry .

Q. What spectroscopic and computational methods are recommended for structural elucidation of this isoxazole-pyrrole hybrid?

  • Methodological Answer : Use a combination of elemental analysis, ¹H/¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Density Functional Theory (DFT) calculations can predict electronic properties and validate experimental spectral data. For example, DFT studies on similar pyrazole derivatives have correlated HOMO-LUMO gaps with reactivity .

Q. How does the electronic nature of substituents on the pyrrole ring influence the stability of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) on the pyrrole moiety may destabilize the isoxazole ring via inductive effects, whereas electron-donating groups (e.g., methyl, methoxy) enhance resonance stabilization. Stability assays under varying pH and temperature conditions, coupled with UV-Vis spectroscopy, can quantify degradation kinetics .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in multicomponent heterocyclization reactions?

  • Methodological Answer : The compound acts as a 1,3-binucleophile in reactions with pyruvic acid derivatives. For instance, the exocyclic amino group and C-4 position of the isoxazole participate in cyclocondensation reactions, forming fused heterocycles like isoxazolopyridines. Kinetic studies (e.g., reaction monitoring via in-situ IR) and isotopic labeling can delineate nucleophilic attack sequences .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions (e.g., solvent, concentration) or impurity profiles. Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate purity via HPLC (>95%). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes, aligning computational and experimental results .

Q. What strategies enable selective functionalization of the pyrrole ring without disrupting the isoxazole core?

  • Methodological Answer : Protect the isoxazole nitrogen with tert-butoxycarbonyl (Boc) groups before modifying the pyrrole ring. For example, electrophilic substitution (e.g., nitration, halogenation) on Boc-protected derivatives can yield mono-functionalized products. Deprotection with trifluoroacetic acid restores the native structure .

Q. How do solvent effects and catalysts influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in Suzuki-Miyaura couplings, while Sc(OTf)₃ catalyzes regioselective alkyne additions. Design factorial experiments (e.g., 2³ factorial design) to optimize solvent-catalyst combinations, monitoring yields via GC-MS .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Principal Component Analysis (PCA) can identify confounding variables (e.g., solvent toxicity) in high-throughput screening data .

Q. How can researchers design experiments to probe synergistic effects between this compound and co-administered drugs?

  • Methodological Answer : Apply combination index (CI) methods via Chou-Talalay assays. Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) and isobologram analysis quantify synergy/antagonism. Validate with RNA-seq to identify overlapping transcriptional pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.